Cas no 1013806-45-5 (1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide)

1-(1,3-Benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyrazole-carboxamide moiety with an isopropyl substituent. Its structural complexity offers potential for selective binding interactions, making it a candidate for pharmaceutical and agrochemical applications. The presence of both benzothiazole and pyridine rings enhances its ability to engage in hydrogen bonding and π-stacking, which may improve target affinity. The isopropyl group contributes to lipophilicity, potentially influencing bioavailability. This compound’s modular design allows for further derivatization, enabling fine-tuning of physicochemical properties for specific research or industrial uses. Its synthesis and characterization are well-documented, supporting reproducibility in experimental settings.
1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide structure
1013806-45-5 structure
Product Name:1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
CAS No:1013806-45-5
MF:C20H19N5OS
MW:377.462762117386
CID:6532632
Update Time:2025-06-10

1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
    • 1-(1,3-benzothiazol-2-yl)-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
    • Inchi: 1S/C20H19N5OS/c1-13(2)17-11-16(19(26)22-12-14-7-5-6-10-21-14)24-25(17)20-23-15-8-3-4-9-18(15)27-20/h3-11,13H,12H2,1-2H3,(H,22,26)
    • InChI Key: NRXVCRFHIDOBFR-UHFFFAOYSA-N
    • SMILES: N1(C2=NC3=CC=CC=C3S2)C(C(C)C)=CC(C(NCC2=NC=CC=C2)=O)=N1

1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide Pricemore >>

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Additional information on 1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Comprehensive Analysis of 1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide (CAS No. 1013806-45-5)

The compound 1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide (CAS No. 1013806-45-5) is a structurally intricate molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a benzothiazole core, pyrazole ring, and pyridine substituent makes it a promising candidate for drug discovery, particularly in targeting protein-protein interactions and enzyme modulation. Researchers are increasingly exploring its potential applications in oncology, neurodegenerative diseases, and metabolic disorders, aligning with current trends in precision medicine.

One of the most searched questions regarding this compound is: "What are the biological targets of 1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide?" Preliminary studies suggest its affinity for kinases and G-protein-coupled receptors (GPCRs), which are critical in signal transduction pathways. This aligns with the growing interest in small-molecule inhibitors for cancer therapy, as evidenced by the surge in publications on kinase inhibitors and GPCR modulators in recent years.

The synthetic route for CAS No. 1013806-45-5 often involves multi-step organic reactions, including condensation and amide coupling. Chemists frequently search for "efficient synthesis methods for 1-(1,3-benzothiazol-2-yl)pyrazole derivatives", reflecting the demand for scalable and cost-effective production. Recent advancements in flow chemistry and catalysis have improved yields and reduced environmental impact, addressing the pharmaceutical industry's push toward green chemistry.

Another hot topic is the compound's physicochemical properties, such as solubility, logP, and metabolic stability. These parameters are crucial for drug-likeness assessments, as highlighted by frequent searches for "ADME profile of benzothiazole-pyrazole hybrids". Computational models predict moderate lipophilicity for this molecule, suggesting good membrane permeability—a desirable trait for central nervous system (CNS) drug candidates.

In the context of intellectual property, patents covering 1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide formulations have emerged, particularly in combinatorial therapies. This resonates with the industry's focus on drug repurposing and combination therapies to overcome resistance mechanisms in diseases like cancer and diabetes.

Analytical characterization techniques for this compound—such as HPLC purity analysis, NMR spectroscopy, and mass spectrometry—are frequently discussed in research forums. Laboratories often query "spectral data interpretation for CAS 1013806-45-5", underscoring the need for robust analytical protocols to ensure compound identity and quality in preclinical studies.

Emerging applications in material science have also been explored, with studies investigating its fluorescence properties for sensor development. This interdisciplinary potential makes 1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide a versatile scaffold beyond traditional medicinal chemistry, tapping into the booming field of functional materials.

As regulatory agencies emphasize structure-activity relationship (SAR) data, researchers are systematically modifying this core structure. Popular search terms like "SAR studies on pyrazole-benzothiazole carboxamides" reflect this trend. The isopropyl and pyridylmethyl moieties appear particularly influential in potency optimization, offering insights for rational drug design.

In conclusion, 1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide represents a multifaceted compound with broad scientific relevance. Its ongoing investigation bridges cutting-edge topics like targeted therapy, green synthesis, and multi-omics integration, positioning it as a molecule of enduring interest in both academic and industrial settings.

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